molecular formula C34H23BClF6N B15138447 Medical fluorophore 33

Medical fluorophore 33

Cat. No.: B15138447
M. Wt: 605.8 g/mol
InChI Key: UTQCGMQUBHOUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medical fluorophore 33 is a novel and potent theranostic agent with a phenaleno-isoquinolinium salt structure. This compound has garnered significant attention due to its strong fluorescence signals, excellent microsomal stability, and high biocompatibility in vivo. It has shown promising results in cancer therapy, particularly in inducing apoptosis in cancer cells via the p53/p21/caspase-3 signaling pathway .

Preparation Methods

Chemical Reactions Analysis

Medical fluorophore 33 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a quinoline derivative, while reduction may yield a dihydroquinoline compound .

Scientific Research Applications

Medical fluorophore 33 has a wide range of scientific research applications, including:

Mechanism of Action

Medical fluorophore 33 exerts its effects by inducing significant apoptosis in cancer cells via the p53/p21/caspase-3 signaling pathway . This pathway involves the activation of p53, a tumor suppressor protein, which in turn activates p21 and caspase-3, leading to programmed cell death. This selective cytotoxicity makes this compound a promising candidate for cancer therapy .

Comparison with Similar Compounds

Medical fluorophore 33 is unique due to its phenaleno-isoquinolinium salt structure and its strong fluorescence signals. Similar compounds include:

Compared to these compounds, this compound offers superior microsomal stability and biocompatibility, making it more suitable for in vivo applications .

Properties

Molecular Formula

C34H23BClF6N

Molecular Weight

605.8 g/mol

IUPAC Name

9-(3-chloropropyl)-7,8-bis(4-fluorophenyl)pyreno[1,2-c]pyridin-9-ium;tetrafluoroborate

InChI

InChI=1S/C34H23ClF2N.BF4/c35-17-2-18-38-20-30-28-16-11-22-4-1-3-21-5-6-25(32(28)31(21)22)19-29(30)33(23-7-12-26(36)13-8-23)34(38)24-9-14-27(37)15-10-24;2-1(3,4)5/h1,3-16,19-20H,2,17-18H2;/q+1;-1

InChI Key

UTQCGMQUBHOUEJ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C(C(=[N+](C=C45)CCCCl)C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)C=C2

Origin of Product

United States

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